![molecular formula C19H24N4O3S B2408514 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105238-45-6](/img/structure/B2408514.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis methods and chemical properties of urea derivatives, emphasizing the versatility of these compounds in chemical synthesis. For instance, Thalluri et al. (2014) demonstrated a single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a cost-effective and environmentally friendly approach (Thalluri et al., 2014). Additionally, the synthesis of thieno[2,3‐b][1,5]benzoxazepine derivatives by Kohara et al. (2002) from 4-bromo-2-methylthiophene showcases the potential of creating potent antipsychotic drugs (Kohara et al., 2002).
Structural and Conformational Studies
The conformational analysis of tri-substituted ureas derived from N-methylpiperazine has been studied, providing insights into the molecular structure and dynamics of these compounds. Iriepa and Bellanato (2013) investigated these derivatives through NMR and IR spectroscopies, contributing to our understanding of their structural behavior in solution (Iriepa & Bellanato, 2013).
Antioxidant Activity
Research into the antioxidant properties of urea derivatives has shown promising results. George et al. (2010) conducted a study on the synthesis and evaluation of the antioxidant activity of some pyrimidin-2-one derivatives, highlighting the potential therapeutic applications of these compounds (George et al., 2010).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of urea derivatives have been extensively studied. Al-Mutairi et al. (2019) synthesized novel compounds and evaluated their effectiveness against various microbial strains and tumor cell lines, indicating the broad therapeutic potential of these molecules (Al-Mutairi et al., 2019).
Spectroscopic and Computational Studies
Spectroscopic techniques and computational studies have been employed to understand the molecular properties of urea derivatives further. Beegum et al. (2019) investigated a novel benzoxazole derivative using DFT calculations and spectroscopic analysis, providing insight into its antibacterial activity and potential as a drug molecule (Beegum et al., 2019).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-22-5-7-23(8-6-22)16(14-4-9-27-12-14)11-20-19(24)21-15-2-3-17-18(10-15)26-13-25-17/h2-4,9-10,12,16H,5-8,11,13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAIQKNCWIRPGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

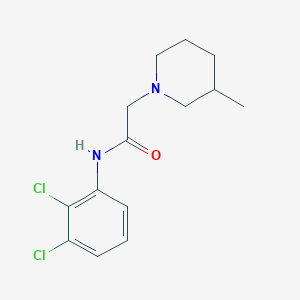
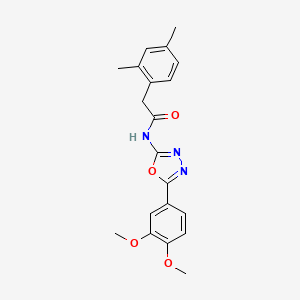
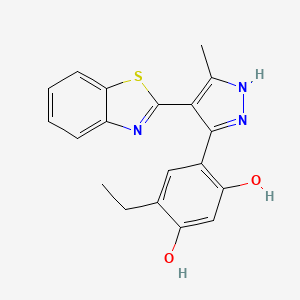
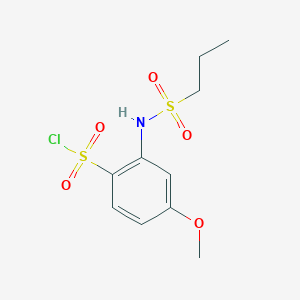

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)
![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)


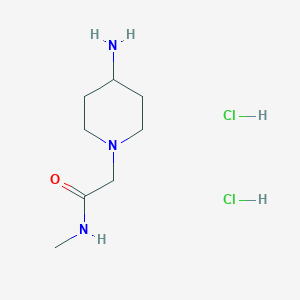

![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2408451.png)
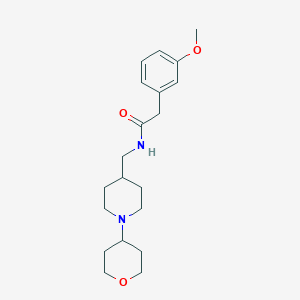
![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)